trans-1,2-Dibromocyclopentane
Overview
Description
Trans-1,2-Dibromocyclopentane is a type of stereoisomer. In this compound, the two bromine atoms are on opposite faces of the cyclopentane ring . It contains a total of 15 atoms; 8 Hydrogen atoms, 5 Carbon atoms, and 2 Bromine atoms .
Molecular Structure Analysis
The trans-1,2-Dibromocyclopentane molecule contains a total of 15 bonds. There are 7 non-H bonds and 1 five-membered ring . The 3D chemical structure image of trans-1,2-Dibromocyclopentane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of trans-1,2-Dibromocyclopentane include a refractive index of n20/D 1.550 and a density of 1.857 g/mL at 25 °C . It also has a variety of thermophysical properties such as normal boiling temperature, critical temperature, critical pressure, and more .Scientific Research Applications
Conformational Analysis :
- Zubkov et al. (2003) conducted a complete analysis of the 1H-NMR spectra of trans-1,2-dibromocyclopentane, providing high precision spin-spin coupling constants useful for conformational analysis (Zubkov & Chertkov, 2003).
- In a related study, Zubkov et al. (2002) developed a new procedure for total lineshape analysis of NMR spectra and applied it to trans-1,2-dibromocyclopentane, leading to a more accurate model for conformational interconversions of five-membered cycles (Zubkov, Golotvin, & Chertkov, 2002).
Kinetics and Racemization :
- Bellucci et al. (1974) measured the first-order rate constants for the thermal racemization of trans-1,2-dibromocyclopentane and determined the activation parameters, contributing to an understanding of the racemization mechanism (Bellucci, Marsili, Mastrorilli, Morelli, & Scartoni, 1974).
Dipole Moments and NMR Spectra :
- Altona, Buys, and Havinga (2010) reported on the dipole moments and NMR spectra of trans-1,2-dibromocyclopentane among other compounds, proposing a solvent-dependent dynamic equilibrium model for their conformational properties (Altona, Buys, & Havinga, 2010).
Chemical Reactions and Applications :
- Pechiné (1971) analyzed the stereoisomeric effect on mass spectra of trans-1,2-dibromocyclopentane, suggesting the participation of one bromine in the expulsion of the other from dibrominated compounds (Pechiné, 1971).
- Salem et al. (2003) investigated the cyclocarbopalladation of various compounds including those with a 1,2-cyclopentanediol structure, contributing to the understanding of cyclization reactions in organic synthesis (Salem, Delort, Klotz, & Suffert, 2003).
Safety And Hazards
When handling trans-1,2-Dibromocyclopentane, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Relevant Papers The paper “Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants” provides a complete analysis of 1 H-NMR spectra of trans-1,2-dichlorocyclopentane and trans-1,2-dibromocyclopentane . This could be a valuable resource for further understanding of trans-1,2-Dibromocyclopentane.
properties
IUPAC Name |
(1R,2R)-1,2-dibromocyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGLSZQABMYGU-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Dibromocyclopentane | |
CAS RN |
10230-26-9 | |
Record name | trans-1,2-Dibromocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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